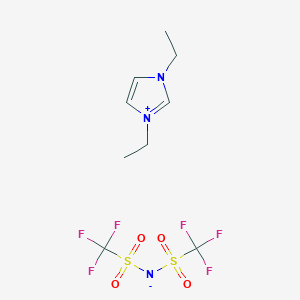
1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the chemical formula C₉H₁₃F₆N₃O₄S₂ and a molecular weight of 405.338 g/mol . This compound is known for its unique properties, such as high thermal stability, low volatility, and high ionic conductivity, making it a valuable material in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,3-diethylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the following steps:
Synthesis of 1,3-diethylimidazolium chloride: This is achieved by reacting 1-ethylimidazole with an alkylating agent such as ethyl chloride under controlled conditions.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:
Substitution reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complex formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include nucleophiles and metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:
Electrolytes in batteries: Due to its high ionic conductivity and thermal stability, it is used as an electrolyte in lithium-ion and sodium-ion batteries.
Solvents in chemical synthesis: Its unique solvent properties make it suitable for various chemical reactions, including those involving sensitive or reactive intermediates.
Biological applications:
Mechanism of Action
The mechanism by which 1,3-diethylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion interact with various molecular targets, facilitating processes such as ion transport, catalysis, and solvation . The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide can be compared with other similar ionic liquids, such as:
1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound has a similar structure but with a butyl group instead of an ethyl group, affecting its physical properties and applications.
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound has a methyl group instead of an ethyl group, which also influences its properties and uses.
The uniqueness of this compound lies in its specific combination of thermal stability, ionic conductivity, and solvent properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-diethylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2F6NO4S2/c1-3-8-5-6-9(4-2)7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAIOLBOVJMROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-88-8 |
Source


|
| Record name | 1H-Imidazolium, 1,3-diethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














